molecular formula C38H56O4 B608299 [(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate CAS No. 108214-29-5

[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate

Cat. No. B608299
CAS RN: 108214-29-5
M. Wt: 576.86
InChI Key: IXGJXUJPPPSOLY-ZDVGBALWSA-N
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Description

Kahweol linoleate is a semi-syntetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in studies related to the synthesis of furanoid esters from unsaturated fatty esters, highlighting its utility in organic synthesis and structural analysis (Jie & Lam, 1977).
  • Research on epoxidation reactions of unsaturated fatty esters with potassium peroxomonosulfate has included this compound, demonstrating its relevance in organic reactions and potential applications in material science (Lie Ken Jie & Pasha, 1998).
  • Studies on the synthesis and nuclear magnetic resonance properties of various isomers of conjugated linoleic acids have utilized this compound, contributing to our understanding of lipid structures and behaviors (Lie Ken Jie, Pasha, & Alam, 1997).

Chemical Reactions and Derivatives

  • Research on hydrogen sulfide adducts of unsaturated fatty acids, including this compound, has provided insights into the chemical behavior of unsaturated fatty acids under specific conditions (Schwab, Rohwedder, & Gast, 1978).
  • The autoxidation of furan fatty acid esters like this compound has been studied, which is significant for understanding the stability and oxidation processes of these types of compounds (Sehat et al., 1998).

Medicinal Chemistry and Pharmacology

  • In medicinal chemistry, new fatty acids from plants such as Vernicia fordii have been identified, including derivatives of this compound, highlighting its potential in the development of new therapeutic agents (Zhou et al., 2019).
  • Studies involving the synthesis of novel triazole fatty acid derivatives from acetylenic fatty esters have included this compound, indicating its role in the development of new chemical entities with potential pharmaceutical applications (Jie, Pasha, & Alam, 1998).

properties

IUPAC Name

[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h7-8,10-11,22-24,26,30,32,34,40H,3-6,9,12-21,25,27-29H2,1-2H3/t30?,32?,34?,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGJXUJPPPSOLY-JYWPBKCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC[C@@]1(C[C@@]23CCC4C5=C(C=C[C@@]4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146156387

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate
Reactant of Route 2
Reactant of Route 2
[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate
Reactant of Route 3
Reactant of Route 3
[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate
Reactant of Route 4
Reactant of Route 4
[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate
Reactant of Route 5
Reactant of Route 5
[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate
Reactant of Route 6
Reactant of Route 6
[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate

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